Fmoc-Abu-OH is an Fmoc-protected amino acid. Fmoc (Fluorenylmethoxycarbonyl) is a protecting group commonly used in solid-phase peptide synthesis (SPPS) . The Fmoc group protects the alpha-amino group (N-terminus) of the Abu (aminobutyric acid) residue during peptide chain assembly. This protection allows for the selective coupling of the Fmoc-Abu-OH to other amino acids in a specific order to build the desired peptide sequence.
Fmoc-Abu-OH provides the Abu amino acid unit for incorporation into the peptide chain. Abu, a non-essential amino acid, can be present in various peptides with diverse functions .
The Fmoc protecting group enables controlled chain assembly. It can be selectively removed under mild conditions using a base, allowing the free amino group of Abu to react with the C-terminus of another incoming amino acid . This allows for the step-by-step addition of amino acids in the desired order.
Fmoc-protected amino acids like Fmoc-Abu-OH often offer higher purity compared to unprotected amino acids. This contributes to the overall purity of the synthesized peptide.
Fmoc-Abu-OH, or N-(9-fluorenylmethoxycarbonyl)-4-aminobutanoic acid, is an amino acid derivative characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino group of 4-aminobutanoic acid. This compound is notable for its structural features, which include a hydrophobic fluorenyl group that enhances its utility in peptide synthesis and other chemical applications. The molecular formula of Fmoc-Abu-OH is C19H19NO4, and its CAS number is 135112-27-5 .
Research indicates that Fmoc-Abu-OH exhibits biological activities that may be relevant in pharmacological contexts. It has been associated with neuroprotective properties, particularly in studies involving neurotrophic factors . Furthermore, derivatives of this compound have been explored for their potential roles in enhancing cognitive function and as ergogenic supplements due to their structural similarity to naturally occurring amino acids .
The synthesis of Fmoc-Abu-OH typically involves the following steps:
This synthetic route allows for high yields of the desired product while maintaining structural integrity .
Fmoc-Abu-OH has several applications across various fields:
Studies involving Fmoc-Abu-OH often focus on its interactions with biological systems. For instance, research has demonstrated that peptides containing Fmoc-Abu-OH can influence neuronal growth and survival, suggesting potential applications in treating neurodegenerative diseases. Additionally, interaction studies using molecular docking simulations have provided insights into how this compound may bind to specific receptors or enzymes, further elucidating its biological relevance .
Several compounds share structural or functional similarities with Fmoc-Abu-OH. Below are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Fmoc-Ala-OH | Contains alanine instead of butanoic acid | Commonly used in peptide synthesis; simpler structure |
Fmoc-Gly-OH | Glycine derivative | Smallest amino acid; often used for flexibility |
Fmoc-Leu-OH | Leucine derivative | Branched-chain amino acid; enhances hydrophobicity |
Fmoc-γ-Aminobutyric Acid | Similar backbone structure | Known for its role as a neurotransmitter |
The uniqueness of Fmoc-Abu-OH lies in its specific four-carbon backbone, which provides distinct properties compared to other amino acids, making it particularly useful in specialized applications such as neuropharmacology and peptide design .
Irritant